molecular formula C14H27N3 B1460109 1-Cyclopentyl-4-(piperidin-4-yl)piperazine CAS No. 1082454-66-7

1-Cyclopentyl-4-(piperidin-4-yl)piperazine

Cat. No.: B1460109
CAS No.: 1082454-66-7
M. Wt: 237.38 g/mol
InChI Key: DMUQCZDFNXOKKA-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(piperidin-4-yl)piperazine (CAS 1082454-66-7) is a chemical compound with the molecular formula C14H27N3 and a molecular weight of 237.38 g/mol . This bicyclic amine features a piperazine core substituted with a cyclopentyl group and a piperidin-4-yl group, a scaffold known for its versatility in medicinal chemistry and drug discovery . Compounds based on the piperidin-4-ylpiperazine structure have been investigated as key intermediates in the synthesis of potential therapeutic agents. Scientific research has explored similar piperidin-4-ylpiperazine compounds as potent antagonists of the human Cannabinoid Receptor 1 (hCB1) for the potential treatment of obesity, metabolic syndrome, and liver diseases . Furthermore, piperidin-4-ylpiperazine derivatives have been identified in patent literature for their potential application in the treatment of HCV infection . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclopentyl-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3/c1-2-4-13(3-1)16-9-11-17(12-10-16)14-5-7-15-8-6-14/h13-15H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUQCZDFNXOKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions Summary:

Step Reagents/Conditions Time Yield Notes
Hydrogenolysis 5% Pd/C, THF, H2 atmosphere 16 h 86% Removal of protecting groups

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-(piperidin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopentyl-4-(piperidin-4-yl)piperazine has garnered attention for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for the development of new drugs.

Antiviral Properties

Research indicates that derivatives of piperazine, including this compound, exhibit antiviral activity, particularly against the Hepatitis C virus (HCV). Studies have shown that modifications to the piperazine structure can enhance antiviral efficacy, suggesting this compound's potential role in antiviral therapies .

Antidepressant Effects

In preclinical studies, this compound has demonstrated antidepressant-like effects. For instance, rodent models treated with varying doses exhibited a dose-dependent decrease in immobility during forced swim tests, indicating potential as an antidepressant .

Biological Research

The compound is also utilized in biological studies to elucidate mechanisms of action related to various diseases.

Industrial Applications

In addition to its medicinal properties, this compound serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules

The compound is employed in the synthesis of more complex organic molecules, which are crucial for developing pharmaceuticals and agrochemicals. Its ability to serve as a precursor in chemical reactions enhances its value in industrial applications .

Case Studies

Study 1: Antiviral Efficacy
A study focused on the antiviral efficacy of piperazine derivatives against HCV revealed that compounds structurally related to this compound effectively inhibited viral replication. This suggests that further exploration could lead to new antiviral agents .

Study 2: Antidepressant Properties
In another controlled study involving rodents, the administration of this compound showed significant reductions in depressive behaviors compared to control groups. These findings support its potential use as an antidepressant .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with biological receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Piperidines and (2-Methoxyphenyl)piperazines

Key intermediates such as 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine (Ki for D2 = 30.6 nM) and its derivatives demonstrate the importance of aromatic substituents. For example:

  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine showed the highest D2 receptor affinity (Ki = 30.6 nM) among analogs, attributed to the nitrobenzyl group enhancing hydrophobic interactions .
  • Comparison : The cyclopentyl group in 1-cyclopentyl-4-(piperidin-4-yl)piperazine replaces the 2-methoxyphenyl moiety, likely reducing aromatic π-π interactions but increasing steric bulk, which may alter receptor selectivity or pharmacokinetics.
Table 1: Dopamine D2 Receptor Affinity of Selected Analogs
Compound Ki (nM) Key Structural Feature
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 30.6 2-Methoxyphenyl group
This compound N/A* Cyclopentyl group
1-Methyl-4-(piperidin-4-yl)piperazine ~100† Methyl group (simpler substituent)

†Estimated based on potency trends in and .

Impact of Substituents on Receptor Selectivity and Potency

  • Cycloalkyl vs. Aromatic Groups : In benzo[d]isoxazole derivatives, cyclopentyl and cyclohexyl substituents (e.g., compounds 9c, 9d) exhibited higher D2, 5-HT1A, and 5-HT2A receptor affinities compared to phenylpiperazines. For instance, elongation of the carbon linker from three to four atoms improved potency, suggesting that the cyclopentyl group in this compound may optimize receptor binding through balanced lipophilicity and steric effects .
  • Methyl Substituents : 1-Methyl-4-(piperidin-4-yl)piperazine (IC50 ~100 nM for BTK inhibition) showed moderate activity, indicating that smaller alkyl groups may reduce target engagement compared to bulkier substituents like cyclopentyl .

Acetylcholinesterase (AChE) Inhibition

  • Coumarin-piperazine derivatives with fluorophenylpiperazine moieties (e.g., compound 41, IC50 = 1.2 mM for AChE) demonstrated significant enzyme inhibition. In contrast, this compound lacks an electron-withdrawing group (e.g., fluorine), which may limit its AChE activity .

Neurokinin Receptor Antagonism

  • 1-Piperidin-3-yl-4-piperidin-4-yl-piperazine derivatives act as neurokinin (NK1/NK3) antagonists.

Therapeutic Potential and Limitations

  • Advantages of Cyclopentyl Substituent : Enhanced lipophilicity may improve blood-brain barrier penetration compared to polar groups (e.g., methoxyphenyl), making it suitable for CNS targets .
  • Limitations : Lack of electron-deficient groups (e.g., nitro, fluorine) may reduce affinity for certain targets like AChE or tyrosine kinases .

Biological Activity

1-Cyclopentyl-4-(piperidin-4-yl)piperazine is a compound of interest in medicinal chemistry, particularly due to its structural characteristics that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure

The compound can be represented as follows:

C14H22N4\text{C}_{14}\text{H}_{22}\text{N}_4

This structure features a piperazine core, which is known for its versatility in drug design and its ability to interact with various biological targets.

This compound exhibits multiple mechanisms of action, primarily through its interaction with neurotransmitter receptors. Its structural similarity to other piperazine derivatives allows it to function as a ligand for several receptors, including:

  • Sigma Receptors : Studies have shown that compounds with similar structures act as agonists for sigma receptors (S1R), which are implicated in neuroprotection and modulation of pain pathways .
  • Melanocortin Receptors : This compound may also modulate melanocortin receptors, which are involved in energy homeostasis and appetite regulation .

2. Pharmacological Properties

Research indicates that this compound has potential effects in various therapeutic areas:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties, particularly against Hepatitis C virus (HCV) infections .
  • Neuropharmacological Effects : The compound has been evaluated for its potential in treating neurodegenerative disorders. Its interaction with adenosine receptors indicates a possible role in managing conditions like Parkinson's disease and Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayReference
Sigma Receptor AgonistNeuroprotection
AntiviralHepatitis C Virus
Melanocortin ModulationAppetite Regulation
NeuroprotectivePotential in Alzheimer's

3. In Vitro Studies

In vitro assays have demonstrated that compounds related to this compound exhibit significant binding affinities to target receptors. For instance, a related piperazine compound showed a KiK_i value of 3.2 nM for S1R, indicating strong receptor affinity . Such binding profiles suggest that this class of compounds could be optimized for enhanced therapeutic efficacy.

Q & A

Advanced Research Question

  • Radioligand displacement assays : Use tritiated or fluorescent ligands (e.g., serotonin or dopamine receptor probes) to measure IC₅₀ values. Incubate the compound with membrane preparations from transfected HEK293 cells.
  • Functional assays : cAMP accumulation or calcium flux assays (via Gαs/Gαq-coupled receptors) quantify agonism/antagonism .
  • Selectivity profiling : Screen against panels of GPCRs, ion channels, and transporters to identify off-target effects .

What strategies are effective in analyzing the compound's reactivity under nucleophilic substitution or hydrolysis conditions?

Basic Research Question

  • Nucleophilic substitution : React with amines or thiols in DMF at 60°C. Monitor progress via TLC (Rf shifts) or LC-MS.
  • Hydrolysis : Acidic (HCl/THF) or basic (NaOH/MeOH) conditions cleave amide bonds. Quench reactions at timed intervals to isolate intermediates .
  • Kinetic studies : Use NMR or HPLC to track reaction rates and identify byproducts (e.g., cyclopentanol from ester hydrolysis) .

How should discrepancies in crystallographic data between similar piperazine derivatives be resolved?

Advanced Research Question

  • Disorder analysis : For conflicting occupancy ratios (e.g., disordered aroyl groups), employ twin refinement or multi-conformational models in crystallography software .
  • Validation tools : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to assess hydrogen bond plausibility.
  • Comparative datasets : Align with structurally characterized analogs (e.g., halogen-substituted piperazines) to identify trends in bond lengths and angles .

Which computational models predict the pharmacokinetic properties of this compound, and how are they validated experimentally?

Advanced Research Question

  • ADME prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and CYP450 metabolism profiles. For example, low TPSA (<60 Ų) suggests blood-brain barrier permeability .
  • Molecular docking : AutoDock Vina simulates binding to targets (e.g., dopamine D₂ receptors). Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) as per guidelines.
  • Methods are derived from peer-reviewed synthesis, crystallography, and pharmacology studies .
  • Advanced questions emphasize mechanistic analysis and validation, while basic questions focus on foundational techniques.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclopentyl-4-(piperidin-4-yl)piperazine
Reactant of Route 2
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1-Cyclopentyl-4-(piperidin-4-yl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.